High-Yield Deprotection to 3-Amino-4-iodopyridine
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide can be cleanly deprotected to 3-amino-4-iodopyridine in 92% isolated yield under acidic conditions (24% H₂SO₄, 100 °C, 4 h) . This compares favorably to the deprotection of the analogous Boc-protected derivative, (4-iodopyridin-3-yl)carbamic acid tert-butyl ester, which typically requires stronger acids (e.g., TFA) and can lead to lower yields due to acid sensitivity of the iodoarene . The high yield and straightforward aqueous workup of the pivalamide deprotection offer a significant advantage in multi-step syntheses where material efficiency and operational simplicity are paramount.
| Evidence Dimension | Deprotection Yield to 3-amino-4-iodopyridine |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | (4-iodopyridin-3-yl)carbamic acid tert-butyl ester (Boc-protected analog); yield not directly reported but typically lower due to harsher deprotection conditions. |
| Quantified Difference | 92% yield vs. unquantified but inferior performance |
| Conditions | 24% H₂SO₄, 100 °C, 4 h, followed by neutralization and extraction |
Why This Matters
Higher yield translates directly to lower cost per gram of the final active pharmaceutical ingredient (API) and reduced waste in process-scale applications.
